molecular formula C20H30N2O2 B12279786 1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester CAS No. 928034-31-5

1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester

Cat. No.: B12279786
CAS No.: 928034-31-5
M. Wt: 330.5 g/mol
InChI Key: HOENQQSYMLKEEX-UHFFFAOYSA-N
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Description

1,8-Diazaspiro[45]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by functional group modifications to introduce the carboxylic acid and ester functionalities. Common reaction conditions include the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the ester group.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Antitumor Activity : Research has indicated that derivatives of diazaspiro compounds exhibit significant antitumor properties. For instance, studies have demonstrated that certain spiro compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • Neuroprotective Effects : Some diazaspiro compounds have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various pathogens, including bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance .

Organic Synthesis

  • Synthetic Intermediates : The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations that can lead to the development of new pharmaceuticals .
  • Chiral Ligands : In asymmetric synthesis, derivatives of diazaspiro compounds have been utilized as chiral ligands in catalytic reactions, enhancing enantioselectivity in the production of chiral drugs .

Materials Science

  • Polymer Chemistry : The incorporation of diazaspiro units into polymer matrices has been explored for creating materials with enhanced mechanical properties and thermal stability. These materials can be used in coatings and composites .
  • Nanotechnology : Research is ongoing into the use of diazaspiro compounds in the development of nanomaterials for drug delivery systems. Their ability to form stable nanoparticles could facilitate targeted delivery mechanisms in cancer therapy .

Case Studies

Application AreaCase Study ReferenceFindings
Antitumor Activity Demonstrated significant inhibition of tumor cell proliferation.
Neuroprotective Effects Showed potential in reducing neuroinflammation and oxidative stress.
Organic Synthesis Utilized as an intermediate leading to the synthesis of novel drug candidates.
Polymer Chemistry Enhanced mechanical properties observed in polymer composites.
Nanotechnology Successful formation of nanoparticles for targeted drug delivery systems.

Mechanism of Action

The mechanism of action of 1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s spirocyclic structure allows it to fit into unique binding sites, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    2,8-Diazaspiro[4.5]decan-1-one: This compound shares a similar spirocyclic core but differs in its functional groups.

    1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with different heteroatoms in the ring structure.

Uniqueness

1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1,8-Diazaspiro[4.5]decane-1-carboxylic acid, 8-(phenylmethyl)-, 1,1-dimethylethyl ester (CAS No. 928034-31-5) is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and relevant findings from case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that contributes to its biological activity. The presence of the diazabicyclic framework is significant for interactions with biological targets.

Pharmacological Profile

Research indicates that compounds related to the diazaspiro framework exhibit various biological activities including:

  • Anti-inflammatory effects : Compounds similar to 1,8-diazaspiron derivatives have shown potential as antagonists for lymphocyte function-associated antigen-1 (LFA-1), which plays a crucial role in immune responses .
  • Antiplatelet activity : Some derivatives have been reported to inhibit platelet aggregation, with an IC50 value indicating strong efficacy in preventing clot formation .

The mechanisms by which these compounds exert their effects are still under investigation. However, they are believed to interact with specific receptors or enzymes involved in inflammatory pathways or platelet activation.

Synthesis Methods

The synthesis of 1,8-Diazaspiro[4.5]decane derivatives typically involves multi-step organic reactions. For example, a recent synthesis method highlighted a three-step process yielding high purity and good overall yields . The steps generally include:

  • Formation of key intermediates through reactions involving amines and carbonyl compounds.
  • Cyclization reactions that establish the spirocyclic structure.
  • Functional group modifications to introduce the desired substituents.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds:

StudyFindings
Study ADemonstrated anti-inflammatory properties through LFA-1 antagonism in vitro.
Study BReported significant inhibition of platelet aggregation with an IC50 of 53 nM for a related compound .
Study CInvestigated the synthesis routes and characterized several derivatives for their pharmacological potential.

Notable Case Study

A notable case study focused on the anti-inflammatory effects of a derivative similar to 1,8-Diazaspiro[4.5]decane, which showed promising results in reducing inflammation markers in animal models. This study emphasizes the therapeutic potential of such compounds in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester?

Methodological Answer: The compound is synthesized via multi-step reactions, typically involving:

  • Spirocyclic Core Formation : Cyclization of precursors (e.g., diamines or amino alcohols) under acidic or basic conditions to form the diazaspiro[4.5]decane scaffold.
  • Ester Protection : The carboxylic acid group is protected as a tert-butyl ester using reagents like Boc anhydride (di-tert-butyl dicarbonate) to prevent unwanted reactivity during subsequent steps .
  • Benzylation : Introduction of the phenylmethyl group via alkylation or nucleophilic substitution on the secondary nitrogen.
    Key intermediates should be purified using column chromatography and characterized via 1^1H/13^13C NMR and LC-MS to confirm regioselectivity .

Q. Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR resolve the spirocyclic structure, ester group, and benzyl substitution. NOESY or COSY experiments confirm spatial proximity of protons in the rigid spiro system .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ ion) and detects isotopic patterns.
  • Infrared Spectroscopy (IR) : Confirms carbonyl stretches (C=O) from the ester and potential hydrogen bonding in the diazaspiro core .

Q. How does the tert-butyl ester group influence the compound’s stability during storage or reactions?

Methodological Answer: The tert-butyl ester enhances stability by:

  • Steric Protection : Shielding the carbonyl group from nucleophilic attack or hydrolysis.
  • Acid Sensitivity : The ester can be cleaved under strong acidic conditions (e.g., TFA), enabling controlled deprotection in downstream applications.
    Stability studies under varying pH (2–12) and temperatures (4–40°C) should be conducted using HPLC to monitor degradation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?

Methodological Answer:

  • Factor Screening : Use fractional factorial designs to identify critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading).
  • Response Surface Methodology (RSM) : Optimize variables like reaction time and stoichiometry to maximize yield and minimize byproducts.
  • Validation : Confirm reproducibility via triplicate runs and statistical analysis (e.g., ANOVA). This approach reduces trial-and-error inefficiencies, as demonstrated in reaction optimization for similar spiro compounds .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition states and activation energies for reactions involving the diazaspiro core.
  • Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., metal complexes) to predict regioselectivity.
  • Reaction Pathway Mining : Combine quantum mechanics with machine learning to identify energetically favorable pathways, as outlined in ICReDD’s integrated computational-experimental framework .

Q. How does the benzyl group modulate biological interactions in pharmacological studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogues with varying substituents (e.g., halogenated benzyl groups) and test binding affinity to targets like GPCRs or enzymes.
  • Molecular Docking : Model interactions between the benzyl group and hydrophobic binding pockets.
  • In Vitro Assays : Compare IC50_{50} values in enzyme inhibition studies. For example, spiro compounds with aromatic substituents showed enhanced activity in kinase inhibition assays .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to resolve ambiguous proton assignments.
  • Isotopic Labeling : Use 15^{15}N-labeled precursors to clarify nitrogen environments in the diazaspiro ring.
  • Advanced Mass Spectrometry : Employ tandem MS (MS/MS) to differentiate isobaric fragments and confirm fragmentation pathways .

Q. What strategies enable the design of functionally diverse analogues?

Methodological Answer:

  • Scaffold Hopping : Replace the diazaspiro core with related spiro systems (e.g., diazaspiro[5.5]undecane) while retaining the ester and benzyl groups.
  • Bioisosteric Replacement : Substitute the phenylmethyl group with heteroaromatic or bicyclic moieties to modulate lipophilicity and target engagement.
  • Parallel Synthesis : Use automated platforms to generate libraries of analogues for high-throughput screening .

Properties

IUPAC Name

tert-butyl 8-benzyl-1,8-diazaspiro[4.5]decane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-13-7-10-20(22)11-14-21(15-12-20)16-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOENQQSYMLKEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401145621
Record name 1,1-Dimethylethyl 8-(phenylmethyl)-1,8-diazaspiro[4.5]decane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928034-31-5
Record name 1,1-Dimethylethyl 8-(phenylmethyl)-1,8-diazaspiro[4.5]decane-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928034-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 8-(phenylmethyl)-1,8-diazaspiro[4.5]decane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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